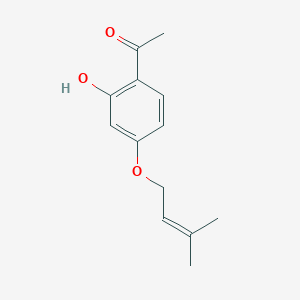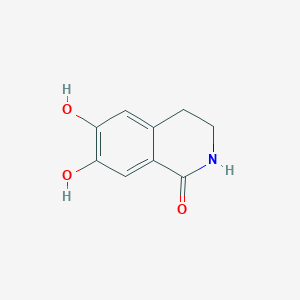
1-(3,5-ジメチルフェニル)-1H-イミダゾール
概要
説明
1-(3,5-Dimethylphenyl)-1H-imidazole is an organic compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, attached to an imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
科学的研究の応用
1-(3,5-Dimethylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
Target of Action
A structurally similar compound, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}, has been reported to target the tyrosine-protein kinase syk . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, and platelet activation .
Mode of Action
This inhibition could lead to changes in the downstream signaling pathways .
Biochemical Pathways
If we consider its potential target, the tyrosine-protein kinase syk, the compound could influence pathways related to immune response and platelet activation .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
If it indeed targets the tyrosine-protein kinase syk, its action could result in the modulation of immune response and platelet activation .
Action Environment
The action, efficacy, and stability of 1-(3,5-Dimethylphenyl)-1H-imidazole can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other drugs or substances, and patient-specific factors such as age, sex, genetics, and health status .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1H-imidazole can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylbenzylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired imidazole compound after purification.
Industrial Production Methods: Industrial production of 1-(3,5-Dimethylphenyl)-1H-imidazole often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl ring’s methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated imidazole derivatives.
類似化合物との比較
- 1-(2,4-Dimethylphenyl)-1H-imidazole
- 1-(3,5-Dimethylphenyl)-2-methyl-1H-imidazole
- 1-(3,5-Dimethylphenyl)-1H-pyrazole
Uniqueness: 1-(3,5-Dimethylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazole derivatives.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-5-10(2)7-11(6-9)13-4-3-12-8-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCCCYBDBBJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454200 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223762-69-4 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)




![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)
![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)




